5-Chlorobiphenyl-3-carbonitrile
Description
Properties
CAS No. |
1214363-96-8 |
|---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
3-chloro-5-phenylbenzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H |
InChI Key |
KGANDMJJHIVHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Structure Impact: Biphenyl systems (as in 5-Chlorobiphenyl-3-carbonitrile) exhibit extended π-conjugation compared to indole, pyrrole, or isoxazole cores, influencing electronic properties and solubility .
Substituent Effects: Chlorine vs. Fluorine: Chlorine increases steric bulk and lipophilicity compared to fluorine, which is smaller and more electronegative . Nitro vs.
Molecular Weight and Applications :
- Higher molecular weights (e.g., 313.7 g/mol for the isoxazole derivative) may limit bioavailability, whereas lighter compounds like 5-Chloro-1H-indole-3-carbonitrile (176.6 g/mol) are more drug-like .
Research Findings and Limitations
- Synthetic Challenges : The biphenyl system in this compound requires precise coupling reactions, whereas indole and pyrrole derivatives are often synthesized via cyclization .
- Data Gaps: No direct experimental data (e.g., melting points, bioactivity) for this compound are available in the provided evidence. Comparisons rely on structural extrapolation.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-Chlorobiphenyl-3-carbonitrile, and how can reaction efficiency be optimized?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 3-cyanophenylboronic acid) coupled with chlorinated biphenyl precursors using Pd(PPh₃)₄ as a catalyst. Optimize solvent (toluene/ethanol) and base (K₂CO₃) for yield improvement .
- Cyanation Reactions : Introduce nitrile groups via Rosenmund-von Braun reaction using CuCN in DMF at 150°C. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1) .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- NMR Analysis :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm); chlorine substituents induce deshielding.
- ¹³C NMR : Nitrile carbon at ~115 ppm; biphenyl carbons split due to Cl substitution .
Q. What are the key reactivity profiles of this compound in nucleophilic substitution reactions?
- Chlorine Reactivity : Undergoes SNAr reactions with amines (e.g., piperidine) in DMSO at 80°C. Kinetic studies show rate dependence on electron-withdrawing nitrile group .
- Nitrile Stability : Resists hydrolysis under acidic conditions (H₂SO₄, 100°C) but reacts with Grignard reagents (e.g., MeMgBr) to form ketones .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?
- X-ray Diffraction : Single-crystal analysis reveals chair conformation in cyclohexane-fused analogs (C–Cl bond angle: 109.5° ± 0.5°). Compare with DFT-optimized structures (B3LYP/6-31G*) to validate experimental vs. computational discrepancies .
- Data Reconciliation : Use software like Mercury (CCDC) to overlay experimental and theoretical models. Adjust torsional parameters for nitrile group alignment .
Q. What mechanistic insights explain the compound’s inhibitory activity in enzyme assays?
- Kinetic Studies : Competitive inhibition of cytochrome P450 3A4 (CYP3A4) with Kᵢ = 2.3 μM. Use Lineweaver-Burk plots to confirm non-competitive binding at high substrate concentrations .
- Molecular Docking : Autodock Vina simulations show nitrile group forming hydrogen bonds with Thr309 residue. Chlorine enhances hydrophobic interactions in the active site .
Q. How can isotopic labeling (e.g., deuterium) aid in tracking metabolic pathways of this compound?
- Synthesis of Deuterated Analog : Replace aromatic protons with D₂ via Pd/C-catalyzed H/D exchange in D₂O at 120°C. Confirm deuteration (>95%) via MS .
- Metabolic Profiling : Administer deuterated compound in vitro (hepatocyte models). Use LC-MS/MS to detect deuterated metabolites (e.g., hydroxylated derivatives) .
Contradiction Analysis
- Discrepancy in Nitrile Reactivity : Some studies report nitrile stability under basic conditions , while others note partial hydrolysis in NaOH/EtOH . Resolution: Conduct pH-dependent kinetic assays to identify critical thresholds (pH > 12 induces hydrolysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
